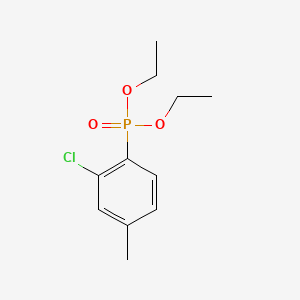![molecular formula C11H14ClNOSi B15335039 2-Amino-3-chloro-6-[(trimethylsilyl)ethynyl]phenol](/img/structure/B15335039.png)
2-Amino-3-chloro-6-[(trimethylsilyl)ethynyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-chloro-6-[(trimethylsilyl)ethynyl]phenol is a compound with a unique structure that combines an amino group, a chloro substituent, and a trimethylsilyl-ethynyl group attached to a phenol ring. This combination of functional groups makes it an interesting subject for various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-chloro-6-[(trimethylsilyl)ethynyl]phenol typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Halogenation: Introduction of a chloro group to the phenol ring.
Amination: Substitution of a hydrogen atom with an amino group.
Trimethylsilyl-Ethynylation: Addition of a trimethylsilyl-ethynyl group to the phenol ring.
Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-chloro-6-[(trimethylsilyl)ethynyl]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The amino and chloro groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can yield a variety of derivatives with different functional groups .
Scientific Research Applications
2-Amino-3-chloro-6-[(trimethylsilyl)ethynyl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-3-chloro-6-[(trimethylsilyl)ethynyl]phenol involves its interaction with specific molecular targets and pathways. The amino and chloro groups can participate in hydrogen bonding and electrostatic interactions, while the trimethylsilyl-ethynyl group can enhance the compound’s lipophilicity and ability to penetrate cell membranes. These properties enable the compound to modulate various biochemical pathways and exert its effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-chloro-phenol: Lacks the trimethylsilyl-ethynyl group, resulting in different chemical properties and reactivity.
2-Amino-6-[(trimethylsilyl)ethynyl]phenol: Lacks the chloro group, affecting its potential biological activity.
3-Chloro-6-[(trimethylsilyl)ethynyl]phenol: Lacks the amino group, altering its chemical behavior and applications.
Uniqueness
The presence of the trimethylsilyl-ethynyl group, in particular, enhances its lipophilicity and ability to participate in various chemical reactions .
Properties
Molecular Formula |
C11H14ClNOSi |
|---|---|
Molecular Weight |
239.77 g/mol |
IUPAC Name |
2-amino-3-chloro-6-(2-trimethylsilylethynyl)phenol |
InChI |
InChI=1S/C11H14ClNOSi/c1-15(2,3)7-6-8-4-5-9(12)10(13)11(8)14/h4-5,14H,13H2,1-3H3 |
InChI Key |
IRIDKAJXTGLUCC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=C(C(=C(C=C1)Cl)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,8-Dichloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B15334960.png)
![1,4-Dioxadispiro[4.0.5.4]pentadecan-7-one](/img/structure/B15334962.png)
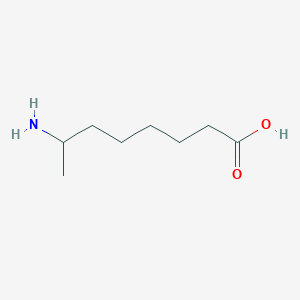
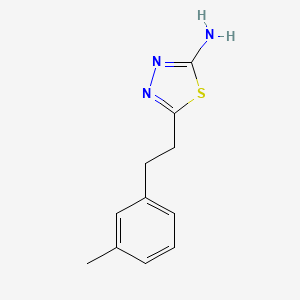
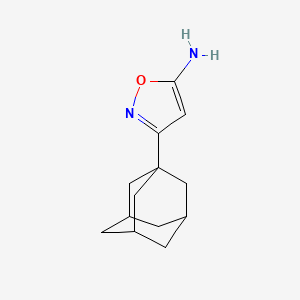

![4-Methoxybenzo[f]isoquinoline](/img/structure/B15334983.png)
![2,3,5,6-Tetrafluorophenyl 6-[[(Trifluoromethyl)sulfonyl]oxy]nicotinate](/img/structure/B15334985.png)
![8-Bromo-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B15334997.png)
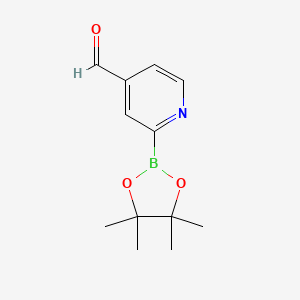
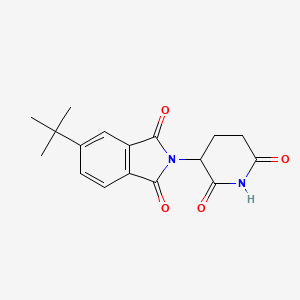
![2-(3-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B15335028.png)

